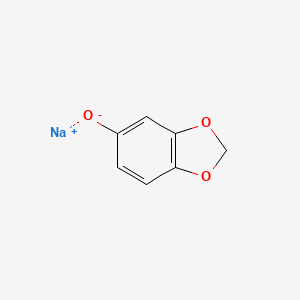
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could involve the reaction of benzylamine with a suitable pyrimidine derivative, followed by methylation and thiolation steps. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized for maximum yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the amino position.
Aplicaciones Científicas De Investigación
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive pyrimidines.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
6-Amino-2-(methylthio)pyrimidin-4(3H)-one: Lacks the benzyl group.
3-Benzyl-2-(methylthio)pyrimidin-4(3H)-one: Lacks the amino group.
6-Amino-3-benzylpyrimidin-4(3H)-one: Lacks the methylthio group.
Uniqueness
6-Amino-3-benzyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to the presence of all three substituents (amino, benzyl, and methylthio) on the pyrimidine ring. This combination of functional groups may confer unique chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
140396-41-4 |
|---|---|
Fórmula molecular |
C12H13N3OS |
Peso molecular |
247.32 g/mol |
Nombre IUPAC |
6-amino-3-benzyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H13N3OS/c1-17-12-14-10(13)7-11(16)15(12)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3 |
Clave InChI |
PQEMRBOCMOMAOD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=CC(=O)N1CC2=CC=CC=C2)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Nitrophenyl)ethenyl]quinoline](/img/structure/B8708401.png)
![3-Bromo-2-methylthieno[3,2-c]pyridin-4(5h)-one](/img/structure/B8708403.png)








